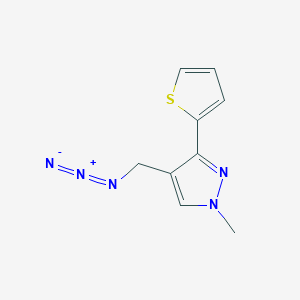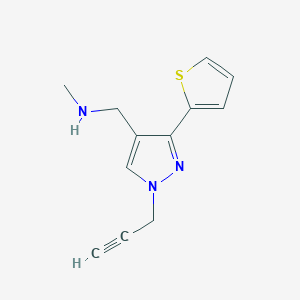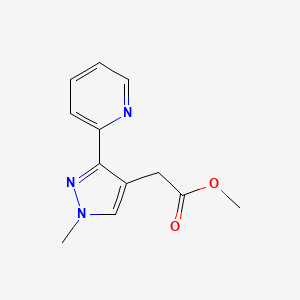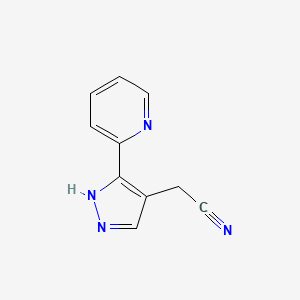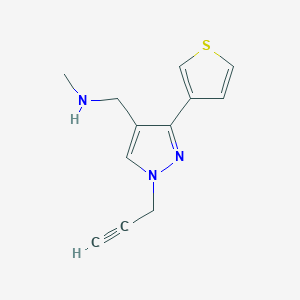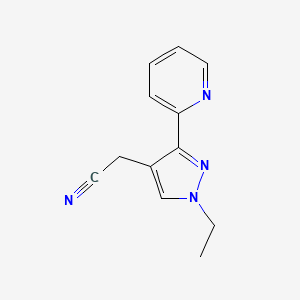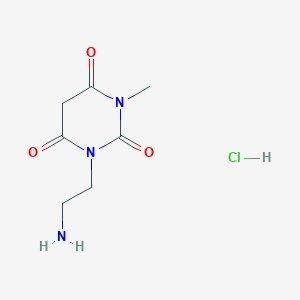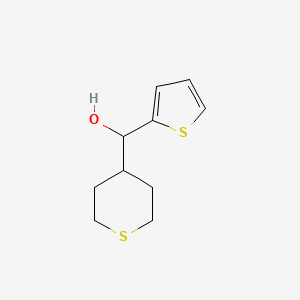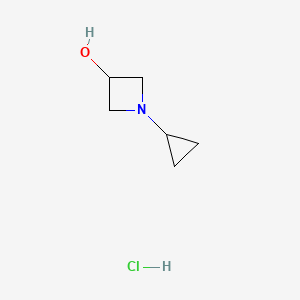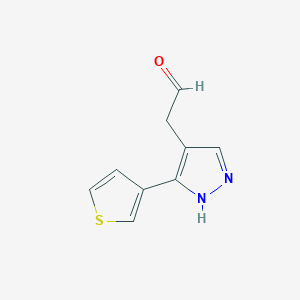
4-(3-(チオフェン-3-イル)-1H-ピラゾール-4-イル)アセトアルデヒド
説明
Synthesis Analysis
The synthesis of compounds related to “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” often involves multistep synthetic routes that may include the formation of the 1,3-dioxolane moiety and its subsequent functionalization with thiophene derivatives . For example, the synthesis of related compounds can include cyclization reactions and the introduction of thiophene rings through coupling reactions or substitution processes .
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of both 1,3-dioxolane and thiophene rings. These structures are often confirmed through crystallographic methods, which can reveal details about the ring conformations, bond lengths, and angles, contributing to the overall molecular geometry and its potential interaction with other molecules .
Chemical Reactions Analysis
Compounds like “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions of the 1,3-dioxolane moiety, and cycloaddition reactions. The specific reactivity patterns depend on the substitution pattern on both rings and the presence of functional groups that can participate in the reactions.
Physical and Chemical Properties Analysis
The physical properties of “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on both the thiophene and dioxolane rings. The chemical properties of these compounds are defined by the electron-rich nature of the thiophene ring and the reactivity of the 1,3-dioxolane ring towards nucleophilic attack.
科学的研究の応用
有機半導体
チオフェン誘導体は、有機半導体の開発において極めて重要です。 チオフェン環は共鳴により電荷を安定化させる能力があるため、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)における使用に適した候補となります 。「4-(3-(チオフェン-3-イル)-1H-ピラゾール-4-イル)アセトアルデヒド」の特定の構造は、その電子特性とこれらの用途における潜在的な使用を調査するために探求することができます。
薬理学的調査
チオフェン環を含む化合物は、抗がん剤、抗炎症剤、抗菌剤、降圧剤、抗アテローム性動脈硬化作用など、さまざまな薬理学的特性を示します 。ピラゾール部分も生物活性で知られており、この化合物が新しい治療薬の開発のための貴重な足場となる可能性を示唆しています。
腐食防止
工業化学において、チオフェン誘導体は腐食防止剤として役立ちます 。問題の化合物は、さまざまな産業における金属部品の寿命を延ばすために不可欠な、金属を腐食から保護する有効性を研究することができます。
材料科学
チオフェン系分子は材料科学において重要であり、特に導電性ポリマーの進歩において重要です 。「4-(3-(チオフェン-3-イル)-1H-ピラゾール-4-イル)アセトアルデヒド」におけるチオフェンとピラゾールのユニークな組み合わせは、革新的な材料の開発に役立つ新しい特性を提供する可能性があります。
ヘテロ環の合成
チオフェン誘導体の合成には、多くの場合、ヘテロ環化反応が伴います。 この化合物は、さまざまな化学合成において貴重な、より複雑なチオフェン誘導体の合成における前駆体または中間体として使用できます .
配位化学
チオフェン誘導体は、配位化学において配位子として作用し、金属と錯体を形成します。 これらの錯体は、触媒および新しい材料の開発に用途があります .
殺虫剤開発
チオフェン誘導体は、殺虫剤の開発に使用されてきました。 この化合物の構造は、より効果的な新しい殺虫剤の開発における潜在的な使用を調査することができます .
抗がん剤
特定のチオフェン誘導体は、抗がん剤の合成に使用されます。 チオフェンとピラゾールの両方に関連する生物活性を考えると、「4-(3-(チオフェン-3-イル)-1H-ピラゾール-4-イル)アセトアルデヒド」は、新しい抗がん剤の開発の候補となる可能性があります .
将来の方向性
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” could be in the field of medicinal chemistry and drug discovery.
作用機序
Thiophenes
are a class of heterocyclic compounds that consist of a five-membered aromatic ring with one sulfur atom . They are known to exhibit a variety of properties and applications. For instance, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
特性
IUPAC Name |
2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2-6H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVAPWAHDVBBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


